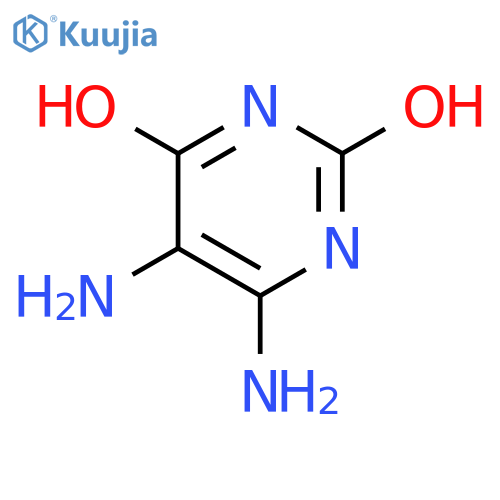

Cas no 3240-72-0 (5,6-diamino-1,2,3,4-tetrahydropyrimidine-2,4-dione)

5,6-diamino-1,2,3,4-tetrahydropyrimidine-2,4-dione 化学的及び物理的性質

名前と識別子

-

- 5,6-Diaminopyrimidine-2,4-diol

- 5,6-Diaminouracil

- 5,6-Diamino-2,4(1H,3H)-pyrimidinedione

- 5,6-Diamino-2,4-dihydroxypyrimidine, Hydrochloride Salt

- 4,5-Diamino-2,6-dihydroxypyrimidine

- 4,5-Diaminouracil

- 5,6-Diamino-2,4-dihydroxypyrimidine

- 2,4-dihydroxy-5,6-diaminopyrimidine

- 3h)-pyrimidinedione,5,6-diamino-4(1h

- 4,5-DIAMINOURACIL,HYDROCHLORIDE SALT

- 5 6-DIAMINOURACIL MONOHYDROCHLORIDE

- 5,6-Diamino-1H-pyrimidin-2,4-dion

- 5,6-diamino-1H-pyrimidine-2,4-dione

- 5,6-diaminopyrimidine-2,4(1H,3H)-dione

- 5,6-DIAMINOURACIL HYDROCHLORIDE

- AURORA KA-3868

- 5,6-diamino-1,2,3,4-tetrahydropyrimidine-2,4-dione

- AMY25282

- 5,6-diamino-2,4-pyrimidinediol

- UNII-VEU0FRO9FL

- HMS3604N12

- Q27094704

- CHEBI:46252

- 3240-72-0

- SB57764

- 2,4-dihydroxy-5,6-diaminopyrimidin

- 2,4(1H,3H)-Pyrimidinedione, 5,6-diamino-

- 2,4(1H,3H)-Pyrimidinedione, 5,6-diamino-, monohydrochloride

- 5,6-diaminopyrimidine-2,4-dione

- VEU0FRO9FL

- 13034-83-8

- CHEMBL34076

- AS-18288

- 5,6-diamino-pyrimidine-2,4-diol

- AKOS006229073

- PD007206

- MFCD00016632

- AI3-52130

- AKOS015854568

- AC-26614

- CS-W002107

- 4,5-diamino-pyrimidin-2,6-dione

- J-018602

- NS00029273

- DB03826

- FT-0619810

- BBTNLADSUVOPPN-UHFFFAOYSA-N

- A5762

- 5,6-diamino-uracil

- URN

- SY024251

- SCHEMBL33925

- EINECS 221-809-7

- DTXSID9062930

- 5,6-Diaminopyrimidine-2,4-diol, 95%

- 2,4(1H,3H)Pyrimidinedione, 5,6diamino

- STL003068

- DTXCID4038506

- pyrimidine, 4,5-diamino-2,6-dihydroxy-

- DB-349729

- DB-048140

- ALBB-023445

- 2,4(1H,3H)-pyrimidinedione, 5,6-diamino-, sulfuric acid (2:1)

- diaminouracil

- DB-026304

- BBL036794

- STL477754

- 5,6Diamino2,4dihydroxypyrimidine

- DB-068625

-

- MDL: MFCD00023155

- インチ: InChI=1S/C4H6N4O2/c5-1-2(6)7-4(10)8-3(1)9/h5H2,(H4,6,7,8,9,10)

- InChIKey: BBTNLADSUVOPPN-UHFFFAOYSA-N

- ほほえんだ: NC1=C(N)C(O)=NC(O)=N1

計算された属性

- せいみつぶんしりょう: 178.02600

- どういたいしつりょう: 142.049

- 同位体原子数: 0

- 水素結合ドナー数: 4

- 水素結合受容体数: 6

- 重原子数: 10

- 回転可能化学結合数: 0

- 複雑さ: 231

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 110A^2

- 疎水性パラメータ計算基準値(XlogP): -1.9

じっけんとくせい

- ゆうかいてん: >250°C

- ふってん: 778.7ºC at 760 mmHg

- フラッシュポイント: 424.7ºC

- PSA: 117.76000

- LogP: 0.19200

5,6-diamino-1,2,3,4-tetrahydropyrimidine-2,4-dione セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H332-H335

- 警告文: P261-P280-P305+P351+P338

- ちょぞうじょうけん:Keep in dark place,Inert atmosphere,Room temperature

5,6-diamino-1,2,3,4-tetrahydropyrimidine-2,4-dione 税関データ

- 税関コード:2933599090

- 税関データ:

中国税関コード:

2933599090概要:

29,33599090。その他のピリミジン環構造を有する化合物(ピペラジン環を有する他の化合物を含む。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

申告要素:

製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください

要約:

2933599090。構造中にピリミジン環(水素化の有無にかかわらず)またはピペラジン環を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

5,6-diamino-1,2,3,4-tetrahydropyrimidine-2,4-dione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM167304-5g |

5,6-Diamino-2,4-dihydroxypyrimidine |

3240-72-0 | 95%+ | 5g |

$194 | 2023-02-18 | |

| Enamine | EN300-62936-1.0g |

4,5-DIAMINOURACIL |

3240-72-0 | 1.0g |

$657.0 | 2023-02-13 | ||

| eNovation Chemicals LLC | D519703-10g |

5,6-DiaMinopyriMidine-2,4(1H,3H)-dione |

3240-72-0 | 97% | 10g |

$580 | 2024-05-24 | |

| eNovation Chemicals LLC | Y1049994-5g |

2,4(1H,3H)-Pyrimidinedione, 5,6-diamino- |

3240-72-0 | 95+% | 5g |

$175 | 2024-06-06 | |

| abcr | AB527865-5 g |

5,6-Diaminopyrimidine-2,4-diol, 95%; . |

3240-72-0 | 95% | 5g |

€214.00 | 2023-04-17 | |

| Chemenu | CM167304-25g |

5,6-Diamino-2,4-dihydroxypyrimidine |

3240-72-0 | 95%+ | 25g |

$546 | 2023-02-18 | |

| abcr | AB527865-250 mg |

5,6-Diaminopyrimidine-2,4-diol, 95%; . |

3240-72-0 | 95% | 250MG |

€85.20 | 2023-04-17 | |

| Chemenu | CM167304-10g |

5,6-Diamino-2,4-dihydroxypyrimidine |

3240-72-0 | 95%+ | 10g |

$305 | 2023-02-18 | |

| Enamine | EN300-62936-10.0g |

4,5-DIAMINOURACIL |

3240-72-0 | 10.0g |

$2166.0 | 2023-02-13 | ||

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R030297-1g |

5,6-diamino-1,2,3,4-tetrahydropyrimidine-2,4-dione |

3240-72-0 | 95% | 1g |

¥246 | 2024-05-24 |

5,6-diamino-1,2,3,4-tetrahydropyrimidine-2,4-dione 関連文献

-

1. Synthesis and characterisation of chelating polycarboxylate ligands capable of forming intermolecular, complementary triple hydrogen bondsStefan Ulvenlund,Alexandra S. Georgopoulou,D. Michael P. Mingos,Ian Baxter,Simon E. Lawrence,Andrew J. P. White,David J. Williams J. Chem. Soc. Dalton Trans. 1998 1869

-

2. 417. Pteridine derivatives. Part II. Methylation of 2 : 4-dihydroxy-6- and –7-phenylpteridine, and related topicsG. P. G. Dick,H. C. S. Wood,W. R. Logan J. Chem. Soc. 1956 2131

-

3. Unequivocal synthesis of 6-arylpteridines by intramolecular cycloaddition of azahexatrienesFumio Yoneda,Masatsugu Higuchi J. Chem. Soc. Perkin Trans. 1 1977 1336

-

Wei Li,Bing-Jie Han,Jun-Hua Yao,Guang-Bin Jiang,Yun-Jun Liu RSC Adv. 2015 5 24534

-

5. 953. Purines, pyrimidines, and imidazoles. Part XVI. Some 1-aminoimidazoles and derived 9-aminopurinesR. N. Naylor,G. Shaw,D. V. Wilson,D. N. Butler J. Chem. Soc. 1961 4845

-

6. Synthesis of bis(trifluoromethylated) pyrazine-containing nitrogen heterocycles from hexafluorobiacetyl and ortho-diamines. Stabilization of the covalent dihydrates of pteridines and pyrido[3,4-b]pyrazines by trifluoromethyl groupsMark Cushman,Wai Cheong Wong,Adelbert Bacher J. Chem. Soc. Perkin Trans. 1 1986 1043

-

Mohammad Navid Soltani Rad,Somayeh Behrouz,Saleh Aghajani,Marzieh Behrouz,Elham Zarenezhad,Ali Ghanbariasad RSC Adv. 2023 13 3056

-

8. Synthesis of water soluble DTPA complexes with pendant uracil moieties capable of forming complementary hydrogen bondsAlexandra S. Georgopoulou,Stefan Ulvenlund,D. Michael P. Mingos,Ian Baxter,David J. Williams J. Chem. Soc. Dalton Trans. 1999 547

-

Mohammad Navid Soltani Rad,Somayeh Behrouz,Saleh Aghajani,Marzieh Behrouz,Elham Zarenezhad,Ali Ghanbariasad RSC Adv. 2023 13 3056

-

Zhijie Wu,Minghui Zhang,Shaohui Ge,Zhili Zhang,Wei Li,Keyi Tao J. Mater. Chem. 2005 15 4928

5,6-diamino-1,2,3,4-tetrahydropyrimidine-2,4-dioneに関する追加情報

Latest Research Advances on 5,6-Diamino-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS: 3240-72-0) in Chemical Biology and Pharmaceutical Applications

5,6-Diamino-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS: 3240-72-0), a pyrimidine derivative, has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound serves as a key intermediate in the synthesis of nucleoside analogs and other bioactive molecules. Recent studies have explored its potential in drug discovery, particularly in the development of antiviral and anticancer agents. The unique structural features of this compound, including its ability to form hydrogen bonds and participate in π-stacking interactions, make it a valuable scaffold for designing novel therapeutics.

A 2023 study published in the Journal of Medicinal Chemistry investigated the antiviral properties of 5,6-diamino-1,2,3,4-tetrahydropyrimidine-2,4-dione derivatives against RNA viruses, including SARS-CoV-2. The researchers synthesized a series of analogs and evaluated their inhibitory effects on viral replication. The results demonstrated that certain derivatives exhibited potent activity, with IC50 values in the low micromolar range. Molecular docking studies revealed that these compounds likely target the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral replication. These findings highlight the potential of 5,6-diamino-1,2,3,4-tetrahydropyrimidine-2,4-dione as a starting point for developing broad-spectrum antiviral agents.

In the field of oncology, a recent preprint on bioRxiv reported the discovery of 5,6-diamino-1,2,3,4-tetrahydropyrimidine-2,4-dione-based small molecules that selectively inhibit DNA repair pathways in cancer cells. The study utilized a high-throughput screening approach to identify compounds that sensitize tumor cells to radiation therapy. One lead compound, derived from 5,6-diamino-1,2,3,4-tetrahydropyrimidine-2,4-dione, showed remarkable synergy with ionizing radiation in preclinical models of glioblastoma. Mechanistic studies indicated that this compound disrupts homologous recombination repair by interfering with RAD51 foci formation. This research opens new avenues for developing radiosensitizers to improve the efficacy of cancer radiotherapy.

Another emerging application of 5,6-diamino-1,2,3,4-tetrahydropyrimidine-2,4-dione is in the design of metal-organic frameworks (MOFs) for drug delivery. A 2024 publication in Advanced Functional Materials described the synthesis of a zinc-based MOF incorporating this pyrimidine derivative as a linker. The resulting MOF demonstrated pH-responsive drug release properties and high loading capacity for doxorubicin. In vitro studies showed enhanced cytotoxicity against breast cancer cells compared to free doxorubicin, suggesting that this platform could improve the therapeutic index of chemotherapeutic agents. The researchers attributed this effect to the controlled release kinetics and tumor microenvironment-targeting capabilities of the MOF.

From a synthetic chemistry perspective, recent advances have focused on developing more efficient and sustainable routes to produce 5,6-diamino-1,2,3,4-tetrahydropyrimidine-2,4-dione. A green chemistry approach published in Organic Process Research & Development in 2023 reported a biocatalytic method using engineered aminotransferases. This enzymatic process achieved high yields (up to 85%) with excellent enantioselectivity and significantly reduced waste generation compared to traditional chemical synthesis. The availability of such sustainable production methods will facilitate broader exploration of this compound's pharmaceutical potential while addressing environmental concerns associated with chemical manufacturing.

Looking ahead, the diverse biological activities and synthetic versatility of 5,6-diamino-1,2,3,4-tetrahydropyrimidine-2,4-dione position it as a promising scaffold for future drug discovery efforts. Ongoing research is exploring its applications in neurodegenerative diseases, with preliminary data suggesting neuroprotective effects in models of Parkinson's disease. Additionally, its potential as a building block for nucleic acid therapeutics continues to be investigated, particularly in the context of antisense oligonucleotides and small interfering RNAs. As our understanding of this compound's pharmacological properties deepens, we anticipate seeing more clinical candidates derived from this core structure in the coming years.

3240-72-0 (5,6-diamino-1,2,3,4-tetrahydropyrimidine-2,4-dione) 関連製品

- 1672-50-0(5,6-diamino-1,4-dihydropyrimidin-4-one)

- 866345-77-9(5-amino-1-{(3,4-dimethylphenyl)carbamoylmethyl}-N-(2-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide)

- 42528-66-5(1-(3-aminophenyl)-2-methylpropan-1-one hydrochloride)

- 941956-28-1(N-(furan-2-yl)methyl-2-1-(4-methoxybenzenesulfonyl)piperidin-2-ylacetamide)

- 2000080-29-3(3-(4-methoxyphenyl)oxolane-3-carbonitrile)

- 1803562-92-6(N-(tert-Butoxycarbonyl)-3-piperidin-1-ylalanine Hydrochloride)

- 955553-02-3(N-(4,5-diphenyl-1,3-thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide)

- 1805704-25-9(1-Bromo-1-(2-fluoro-6-(trifluoromethylthio)phenyl)propan-2-one)

- 2172528-39-9(3-5-(aminomethyl)piperidin-3-ylbenzoic acid)

- 1806894-78-9(4-(Aminomethyl)-5-chloro-3-(difluoromethyl)-2-nitropyridine)